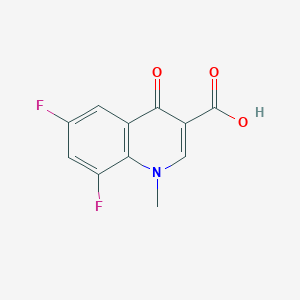

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them crucial in the treatment of various bacterial infections. This compound, in particular, is characterized by the presence of fluorine atoms at positions 6 and 8, a methyl group at position 1, and a carboxylic acid group at position 3 on the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative. For instance, 6,8-difluoroquinoline can be synthesized through the fluorination of quinoline using reagents like Selectfluor.

Methylation: The next step involves the introduction of a methyl group at the nitrogen atom of the quinoline ring. This can be achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

Oxidation: The methylated quinoline derivative is then oxidized to introduce the keto group at position 4. This can be done using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Carboxylation: Finally, the carboxylic acid group is introduced at position 3 through a carboxylation reaction, often using carbon dioxide (CO₂) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The fluorine atoms and other substituents on the quinoline ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional keto or carboxyl groups, while reduction can produce hydroxyquinolines.

Aplicaciones Científicas De Investigación

Structural Representation

The compound features a quinoline structure with two fluorine substituents at the 6 and 8 positions and a carboxylic acid group at the 3 position. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

One of the primary applications of 6,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its role as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 4 µg/mL against S. aureus and 8 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .

Anticancer Properties

Emerging studies have also explored the anticancer properties of this compound. The mechanism of action appears to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were found to be 15 µM and 20 µM, respectively .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

Research published in the European Journal of Pharmacology indicated that administration of this compound in animal models resulted in a notable reduction in paw edema induced by carrageenan, suggesting its potential use as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Mecanismo De Acción

The antibacterial activity of 6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.

Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Moxifloxacin: Known for its broad-spectrum activity and improved pharmacokinetic properties.

Uniqueness

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of fluorine atoms enhances its lipophilicity and stability, while the carboxylic acid group improves its solubility and bioavailability.

Actividad Biológica

6,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 191730-01-5) is a synthetic compound belonging to the quinoline class. Its unique molecular structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anti-inflammatory, and neuroprotective effects, supported by research findings and case studies.

- Molecular Formula : C₁₁H₇F₂NO₃

- Molecular Weight : 239.17 g/mol

- CAS Number : 191730-01-5

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇F₂NO₃ |

| Molecular Weight | 239.17 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antibacterial Activity

Research indicates that 6,8-difluoro derivatives exhibit significant antibacterial properties. A study found that compounds with similar structures demonstrated activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.

Case Study: Antibacterial Efficacy

In a comparative study, several fluoroquinolone derivatives were tested against a panel of gram-positive and gram-negative bacteria. The results showed that 6,8-difluoro derivatives had minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is attributed to the compound's ability to block the NF-κB signaling pathway.

Research Findings

A recent study evaluated the anti-inflammatory effects of various quinoline derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that 6,8-difluoro derivatives significantly reduced nitric oxide (NO) production with an IC50 value of approximately 25 µM .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage.

Mechanistic Insights

In a study involving SH-SY5Y neuroblastoma cells, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in models of oxidative stress induced by hydrogen peroxide. The neuroprotective effect was linked to its ability to chelate biometals such as Cu²⁺ and Zn²⁺, which are implicated in neurodegenerative diseases .

Summary of Biological Activities

Propiedades

IUPAC Name |

6,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-14-4-7(11(16)17)10(15)6-2-5(12)3-8(13)9(6)14/h2-4H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUPHRLIADPRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C(=CC(=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.